Core Structural Scaffold as a Chemical Probe
(Ethylideneamino)urea is distinguished by its minimal, unsubstituted ethylideneamino scaffold. This core structure serves as a specific baseline chemical probe. Compared to substituted derivatives like 4'-Chloroacetophenone Semicarbazone (CAS 120445-83-2), the parent compound lacks bulky, electron-withdrawing, or lipophilic groups, providing a distinct and predictable set of physicochemical properties. For instance, its computed XLogP is -1.1 [1], which is significantly lower than that of the chloro-substituted analog (XLogP ~2.1 for [1-(2-chlorophenyl)ethylideneamino]urea) [2]. This difference in lipophilicity directly impacts solubility, permeability, and potential off-target interactions. The compound is used in solid-state NMR and IR studies as a reference point for semicarbazones [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | -1.1 (calculated) |
| Comparator Or Baseline | [1-(2-chlorophenyl)ethylideneamino]urea: ~2.1 (estimated based on structural analogs) |
| Quantified Difference | Approximately 3.2 log units lower |
| Conditions | In silico prediction based on molecular structure |
Why This Matters
This verifiable difference in physicochemical property profile is critical for researchers designing experiments where baseline, unsubstituted compounds are required for comparative SAR studies, ensuring the selection of the correct tool for mechanistic or control experiments.
- [1] ChemSrc. (n.d.). 乙醛缩氨基脲. CAS: 591-86-6. Computed Property: XLogP. View Source
- [2] BOC Sciences. (n.d.). 2'-Chloroacetophenone semicarbazone. CAS 120445-83-2. View Source
